N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene-1-sulfonamide core linked to a 4-(1,1-dioxothiazinan-2-yl)phenyl group. The 1,1-dioxothiazinan moiety introduces a six-membered sulfone-containing heterocycle, which may enhance polarity and influence molecular interactions.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-27(24)15-4-3-14-22(27)18-12-10-17(11-13-18)21-28(25,26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13,21H,3-4,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJGIEBSCLDUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazinane Ring Formation via Cyclocondensation
The dioxothiazinane ring is synthesized by reacting 4-aminothiophenol with 1,3-dibromopropane under basic conditions. The reaction proceeds as follows:
Reagents :
- 4-Aminothiophenol (1.0 equiv)
- 1,3-Dibromopropane (1.2 equiv)
- Potassium carbonate (2.5 equiv)
- Solvent: Dimethylformamide (DMF)
Procedure :
Alternative Route: Sulfur Dioxide Insertion
A patent-derived method involves reacting 4-aminophenyl glycidyl ether with sulfur dioxide gas in the presence of a Lewis acid (e.g., BF₃·OEt₂):
Reagents :
- 4-Aminophenyl glycidyl ether (1.0 equiv)
- Sulfur dioxide gas (excess)
- BF₃·OEt₂ (0.1 equiv)
Procedure :
Sulfonamide Coupling Reaction
The final step involves coupling 4-(1,1-dioxothiazinan-2-yl)aniline with naphthalene-1-sulfonyl chloride:
Standard Laboratory-Scale Synthesis
Reagents :
- 4-(1,1-Dioxothiazinan-2-yl)aniline (1.0 equiv)
- Naphthalene-1-sulfonyl chloride (1.1 equiv)
- Triethylamine (2.0 equiv)
- Solvent: Dichloromethane (DCM)
Procedure :
Industrial-Scale Optimization
For batch production exceeding 10 kg, continuous flow reactors are employed to enhance reproducibility:
Reactor Setup :
- Two feed streams:
- Stream A: 4-(1,1-Dioxothiazinan-2-yl)aniline (0.5 M in DCM)
- Stream B: Naphthalene-1-sulfonyl chloride (0.55 M in DCM) + triethylamine (1.1 M)
- Mixing chamber temperature: 30°C
- Residence time: 30 minutes
- Two feed streams:
Workup :
- In-line liquid-liquid separation removes triethylamine hydrochloride.
- Crystallization in a mixed solvent system (toluene/heptane) yields 98% purity.
Critical Reaction Parameters
Oxidation State Control
The dioxothiazinane ring’s sulfone group requires precise oxidation. Under-oxidation leaves residual sulfide, while over-oxidation degrades the ring. Optimal conditions use hydrogen peroxide (2.5 equiv) in acetic acid at 60°C.
Solvent Selection
Polar aprotic solvents (DMF, DCM) improve sulfonyl chloride reactivity but may require strict moisture control. Industrial protocols favor toluene for its low cost and ease of removal.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.05 equiv) accelerates sulfonamide coupling by 40%, reducing reaction time to 4 hours.
Analytical Characterization
Post-synthesis validation includes:
Challenges and Mitigations
Byproduct Formation
Naphthalene-1-sulfonic acid is a common byproduct from hydrolysis. Using anhydrous DCM and molecular sieves reduces water content, minimizing this issue.
Scalability Limitations
Batch reactions beyond 50 kg face mixing inefficiencies. Switching to centrifugal partition chromatography improves yield to 85% at 100-kg scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazinane ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, altering its chemical properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazinane ring and naphthalene sulfonamide group can bind to specific sites, modulating biological pathways and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The target compound differs from analogs primarily in the substituent attached to the phenyl ring of the sulfonamide. Key comparisons include:
N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1)
- Substituent : Ortho-acetyl group on the phenyl ring.
- Properties : Higher melting point (203–205°C) due to stronger intermolecular interactions (e.g., hydrogen bonding via acetyl).
- Synthesis : Sulfonylation of 2-acetylaniline with naphthalene-1-sulfonyl chloride.
N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide (1d)
- Substituent : Ortho-(1-hydroxyethyl) group.
- Properties : Lower melting point (139–142°C) compared to 1d-1, likely due to reduced crystallinity from the hydroxyl group’s steric effects.
- Synthesis : Reduction of the acetyl group in 1d-1.
- N-(Adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide Substituent: Bulky adamantane group.
Structural and Electronic Effects
- Thiazinane Dioxide vs. Acetyl/Hydroxyethyl Groups : The 1,1-dioxothiazinan group in the target compound introduces a polar sulfone moiety, which may improve solubility in polar solvents compared to acetyl or hydroxyethyl substituents. This could also influence binding affinity in biological targets (e.g., enzymes or receptors) .
- Para-Substitution vs.
Data Table: Comparative Analysis of Key Sulfonamide Derivatives
Research Implications and Limitations
- Structural Insights : The thiazinane dioxide group’s electron-withdrawing nature may alter electronic properties compared to acetyl or hydroxyethyl groups, affecting reactivity in medicinal chemistry applications.
- Data Gaps : Direct experimental data (e.g., melting points, NMR) for the target compound are unavailable in the provided evidence, necessitating further characterization.
Biological Activity
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a naphthalene sulfonamide core and a dioxothiazinan moiety. The presence of the sulfonamide group is known to enhance solubility and bioavailability, which are critical for therapeutic effectiveness.
1. Cytotoxicity
Research studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Commonly evaluated cell lines include MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).
- Mechanism of Action : The cytotoxicity is often attributed to the induction of apoptosis and disruption of cell cycle progression. For example, compounds in related studies have been shown to increase sub-G1 cell populations, indicating apoptosis induction via mitochondrial pathways .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Sulfonamides are traditionally known for their antibacterial activity, and similar compounds have shown efficacy against a range of pathogens.
3. Enzyme Inhibition
This compound may interact with various enzymes, particularly those involved in metabolic pathways. For instance, the compound can potentially modulate cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cytotoxicity | Showed significant inhibition of MDA-MB-231 proliferation with an IC50 value lower than that of cisplatin. |
| Study B | Antimicrobial | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to established antibiotics. |
| Study C | Enzyme Interaction | Identified as a modulator of cytochrome P450 activity, suggesting potential drug-drug interaction profiles. |
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm sulfonamide NH ( 10–11 ppm) and aromatic proton environments ( 7–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 413.1) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refine using density functional theory (DFT) to analyze dihedral angles between naphthalene and thiazinane rings (~85–90°) .
Advanced: How can computational methods predict pharmacological targets and binding modes?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., FABP4, carbonic anhydrase). Focus on the sulfonamide group’s interaction with catalytic zinc ions or hydrophobic pockets .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability. Compare with analogs like sultiame (a known anticonvulsant) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, serum concentration, incubation time). For example, discrepancies in IC values for FABP4 inhibition may arise from varying ATP concentrations .
- Metabolic Stability Analysis : Use hepatic microsomes (human/rat) to compare phase I/II metabolism rates. Adjust substituents (e.g., cyclopropyl vs. isopropyl) to improve half-life .
- Orthogonal Assays : Validate enzyme inhibition with fluorescence polarization (FP) and surface plasmon resonance (SPR) .
Basic: What crystallographic techniques are used for structural elucidation?
Q. Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate reflections with SAINT .
- Refinement : Apply SHELXL for least-squares refinement. Analyze hydrogen bonding (e.g., N–H···O=S interactions) and π-π stacking (naphthalene-thiazinane distance ~3.5 Å) .
- Validation : Check CIF files with PLATON for missed symmetry or disorder .
Advanced: What is the role of the sulfonamide group in biological activity?
Q. Methodological Answer :
- Enzyme Inhibition : The sulfonamide moiety acts as a zinc-binding group (ZBG) in carbonic anhydrase inhibitors, mimicking endogenous ligands like bicarbonate. Compare with sultiame’s anticonvulsant mechanism .
- Structure-Activity Relationship (SAR) : Modify the sulfonamide’s substituents (e.g., electron-withdrawing groups) to enhance affinity. For example, fluorination at the phenyl ring improves metabolic stability .
Advanced: How to design derivatives for improved pharmacokinetics?
Q. Methodological Answer :
- Bioisosteric Replacement : Replace the thiazinane ring with piperidine or morpholine to modulate logP and solubility. Use SwissADME for property prediction .
- Prodrug Strategies : Introduce ester or amide prodrug moieties to enhance oral bioavailability. Hydrolyze in vivo via esterases .
- Toxicology Screening : Assess hepatic/renal toxicity in vitro using HepG2 and HEK293 cells, following OECD guidelines for cytotoxicity (IC > 50 µM) .
Basic: What in vitro models are suitable for preliminary toxicity assessment?
Q. Methodological Answer :
- Cell Lines : Use HepG2 (hepatic) and NRK-52E (renal) cells for MTT assays. Monitor viability after 24–48 hours .
- Genotoxicity : Perform Ames tests (Salmonella typhimurium TA98/TA100) to detect mutagenicity .
- Oxidative Stress Markers : Measure glutathione (GSH) depletion and ROS production in primary hepatocytes .
Advanced: How to analyze metabolic pathways and intermediates?
Q. Methodological Answer :
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at naphthalene C2) and phase II conjugates (glucuronides) using a C18 column (ACN/water gradient) .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC values >10 µM indicate low drug-drug interaction risk .
Basic: What are the best practices for purity analysis?
Q. Methodological Answer :
- HPLC : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm. Accept purity ≥95% (area normalization) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
